Cas no 532969-56-5 (N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a substituted indole moiety via an ethyl spacer. The structure incorporates a (2,5-dimethylphenyl)methylsulfanyl group at the 3-position of the indole ring, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular design, which allows for structural optimization in drug discovery applications. Its well-defined synthetic route and stable physicochemical properties make it a viable candidate for further pharmacological evaluation, particularly in targeting receptor-mediated pathways. The presence of sulfur and nitrogen heteroatoms contributes to its diverse reactivity and potential bioactivity.
N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide structure
532969-56-5 structure
Product name:N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
CAS No:532969-56-5
MF:C26H26N2OS
MW:414.562445163727
CID:6551443

N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide
    • N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, N-[2-[3-[[(2,5-dimethylphenyl)methyl]thio]-1H-indol-1-yl]ethyl]-
    • Inchi: 1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29)
    • InChI Key: AHZTXAYQRSQACT-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC(C)=CC=C2C)=C1)(=O)C1=CC=CC=C1

N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0554-0012-2μmol
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0554-0012-20μmol
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0554-0012-100mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0554-0012-10μmol
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0554-0012-25mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0554-0012-15mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0554-0012-50mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0554-0012-4mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0554-0012-5mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0554-0012-20mg
N-[2-(3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
532969-56-5 90%+
20mg
$99.0 2023-05-17

Additional information on N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide

N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS No. 532969-56-5): A Comprehensive Overview

N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS No. 532969-56-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines an indole core with a benzamide moiety, linked via a flexible ethyl chain and a methylsulfanyl group. The presence of the 2,5-dimethylphenyl substituent further enhances its potential for targeted biological interactions.

The compound's molecular formula and intricate architecture make it a subject of interest for researchers exploring novel therapeutic agents. Its CAS number 532969-56-5 serves as a unique identifier, ensuring precise referencing in scientific literature and commercial databases. The N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide structure is particularly noteworthy for its potential role in modulating specific biochemical pathways, though its exact mechanisms are still under investigation.

In recent years, the scientific community has shown growing interest in indole derivatives due to their diverse pharmacological properties. This trend aligns with the broader search for small molecule therapeutics and drug discovery innovations. The incorporation of the methylsulfanyl group in N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide may contribute to enhanced bioavailability and metabolic stability, addressing common challenges in medicinal chemistry.

The compound's potential applications span multiple areas of biomedical research. Current studies focus on its possible interactions with various enzyme systems and receptor targets, particularly those involved in neurological and inflammatory processes. Researchers are particularly interested in how the 2,5-dimethylphenyl modification might influence the molecule's binding affinity and selectivity compared to simpler indole derivatives.

From a synthetic chemistry perspective, N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide represents an interesting case study in heterocyclic compound synthesis. The multi-step preparation of this molecule involves careful consideration of protecting group strategies and regioselective transformations, making it a valuable example for advanced organic chemistry education and research methodology development.

The commercial availability of CAS 532969-56-5 through specialty chemical suppliers has facilitated its investigation in various research programs. While not yet approved for therapeutic use, this compound serves as an important research chemical for academic and industrial laboratories exploring new chemical entities. Its structural complexity makes it particularly relevant to current trends in fragment-based drug design and scaffold hopping strategies.

Quality control and characterization of N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the compound's purity and structural integrity, especially given the potential for isomeric impurities in such complex molecules.

In the context of current pharmaceutical trends, this compound aligns with the growing interest in sulfur-containing heterocycles as privileged structures in medicinal chemistry. The methylsulfanyl group in particular has been associated with improved pharmacokinetic properties in many drug candidates, making CAS 532969-56-5 a relevant case study for modern drug development approaches.

Future research directions for N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide may include detailed structure-activity relationship studies, formulation development, and potential combination therapies. As with many specialized research compounds, its ultimate value will depend on continued investigation of its biological profile and therapeutic potential within specific disease contexts.

The storage and handling of N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper laboratory practices should be maintained, including storage in appropriate containers under controlled environmental conditions to ensure long-term stability.

From an intellectual property perspective, CAS 532969-56-5 and related analogs may be subject to patent protection in various jurisdictions, particularly if novel synthetic methods or specific therapeutic applications are claimed. Researchers should conduct thorough patent searches before embarking on commercial development programs involving this chemical entity.

The global market for specialized research compounds like N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide continues to expand, driven by increasing investment in pharmaceutical R&D and academic research. This growth reflects broader trends in precision medicine and targeted therapy development, where structurally complex molecules play increasingly important roles.

In summary, N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide (CAS No. 532969-56-5) represents a fascinating example of modern medicinal chemistry with potential applications across multiple therapeutic areas. Its complex structure and unique features make it a valuable tool for researchers exploring new directions in drug discovery and biochemical modulation.

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